Structural Differentiation: Absence of the 3-Methoxypropyl Group Distinguishes CAS 137211-64-4 from Prucalopride and Other N-Substituted Impurities
CAS 137211-64-4 (C14H18ClN3O2, exact mass 295.1088 Da) is the N-desmethoxypropyl derivative of prucalopride, differing from the parent drug prucalopride (C18H26ClN3O3, exact mass 367.1662 Da) by the formal loss of C4H8O (-72.0575 Da). This mass difference provides unequivocal differentiation in LC-MS/MS analysis. In contrast, structurally similar impurities such as Prucalopride Impurity 29 (4-amino-5-chloro-N-(1-propylpiperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide, C17H24ClN3O2, MW 337.85) and Impurity 30 (C11H10ClNO4, MW 255.65) have distinct molecular formulas, masses, and fragmentation patterns . The specific absence of the 3-methoxypropyl group on the piperidine nitrogen of CAS 137211-64-4 is confirmed by 1H-NMR spectral absence of the methoxy singlet (~δ 3.2 ppm) and the propyl chain methylene resonances, and by MS/MS fragmentation showing the characteristic neutral loss pattern distinct from the parent drug .
| Evidence Dimension | Molecular identity and structural differentiation (exact mass, molecular formula, characteristic fragment ions) |
|---|---|
| Target Compound Data | C14H18ClN3O2; monoisotopic exact mass 295.1088 Da; [M+H]+ 296.1161; no methoxypropyl substituent on piperidine |
| Comparator Or Baseline | Prucalopride: C18H26ClN3O3, exact mass 367.1662 Da, [M+H]+ 368.1735; Impurity 29: C17H24ClN3O2, MW 337.85; Impurity 30: C11H10ClNO4, MW 255.65 |
| Quantified Difference | Mass difference vs. prucalopride: -72.0575 Da (loss of C4H8O, equivalent to the entire 3-methoxypropyl group); vs. Impurity 29: -42.09 Da; vs. Impurity 30: +40.11 Da |
| Conditions | High-resolution mass spectrometry (HRMS) and LC-MS/MS analysis; 1H/13C NMR structural confirmation (CDCl3 or DMSO-d6) |
Why This Matters
The unique exact mass and fragmentation fingerprint of CAS 137211-64-4 enables unambiguous identification and quantification of the N-desmethoxypropyl impurity in prucalopride API and finished dosage forms using MRM-based LC-MS/MS methods, eliminating the risk of false-positive or false-negative results that would arise from using an incorrect impurity standard.
